Dodecanamide
Overview
Description
Dodecanamide, also known as this compound, is a nonionic surfactant commonly used in various industrial and consumer products. It is derived from lauric acid, a fatty acid found in coconut oil and palm kernel oil. This compound is known for its excellent emulsifying, foaming, and stabilizing properties, making it a popular ingredient in detergents, shampoos, and other personal care products .
Mechanism of Action
Target of Action
Lauramide, also known as dodecanamide, is a fatty amide . It is primarily used in the cosmetic industry as a surfactant and foam booster
Mode of Action
As a surfactant, lauramide reduces surface tension between two liquids or a liquid and a solid. This property allows it to mix oil and water, making it an effective cleaning agent . It also stabilizes foam, which enhances the texture and spreadability of products like shampoos and cleansers .
Result of Action
The primary result of lauramide’s action is its ability to emulsify and solubilize oils, thereby enhancing the cleaning and foaming properties of personal care products . It is also known for its mildness, suggesting it is less likely to cause skin irritation compared to other surfactants .
Action Environment
The efficacy and stability of lauramide can be influenced by environmental factors such as pH and temperature. Lauramide offers excellent stability in systems with a pH range of 4-11 , making it suitable for various cosmetic formulations
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanamide can be synthesized through the reaction of lauric acid with ammonia or amines. One common method involves the reaction of lauric acid with hydroxyethylethylene diamine in the presence of a solvent like toluene. The reaction is carried out at a temperature of 140 to 160°C for 2 to 5 hours. The resulting product is then purified to obtain lauramide .
Industrial Production Methods
In industrial settings, lauramide is often produced by reacting lauric acid with diethanolamine. This reaction typically occurs at elevated temperatures and may involve catalysts to increase the reaction rate. The product is then purified through various methods, such as distillation or crystallization, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to lauric acid and ammonia or amines under acidic or basic conditions.
Oxidation: It can be oxidized to form lauric acid and other oxidation products.
Substitution: This compound can participate in substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: Lauric acid and ammonia or amines.
Oxidation: Lauric acid and other oxidation products.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Dodecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.
Industry: Widely used in the production of detergents, shampoos, and other personal care products due to its excellent foaming and stabilizing properties
Comparison with Similar Compounds
Similar Compounds
Dodecanamide DEA (Lauric Diethanolamide): Similar in structure but contains diethanolamine instead of ammonia or simple amines.
Cocamide DEA (Coconut Diethanolamide): Derived from coconut oil and diethanolamine, used in similar applications as lauramide.
Linoleamide DEA (Linoleic Diethanolamide): Derived from linoleic acid and diethanolamine, used in cosmetics and personal care products.
Uniqueness
This compound is unique due to its specific fatty acid chain length (12 carbons) and its ability to form stable emulsions and foams. Its nonionic nature makes it less irritating to the skin compared to other surfactants, making it a preferred choice in personal care products .
Properties
IUPAC Name |
dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSCQWREDREME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022146 | |
Record name | Dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-16-7 | |
Record name | Dodecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lauramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD22052MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Lauramide compounds are amides derived from lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid. The general structure consists of a 12-carbon alkyl chain (C12H25) linked to a nitrogen atom through a carbonyl group (CONH). The nitrogen atom can be further substituted with various groups, leading to diverse lauramide derivatives with unique properties.
ANone: Lauramide diethanolamine (LDEA) is a common lauramide derivative. Its molecular formula is C16H35NO3 and its molecular weight is 289.45 g/mol.
A: The long alkyl chain of lauramide derivatives contributes to their hydrophobic nature. This hydrophobicity makes them compatible with nonpolar substances like oils and fats, enabling their use in applications such as emulsifiers, foam stabilizers, and thickeners in various formulations, including cosmetics, detergents, and personal care products. [, , , ]
A: The amide group (CONH) introduces polarity to lauramide molecules, enabling some water solubility, especially when the nitrogen atom is further substituted with polar groups like hydroxyl groups in LDEA. This polarity contributes to their surfactant properties, allowing them to interact at interfaces between polar and nonpolar phases. [, , , ]
A: Yes, a two-year dermal study was conducted on F344/N rats and B6C3F1 mice exposed to lauramide diethanolamine. While no carcinogenic activity was observed in male rats or mice, there was some evidence of carcinogenic activity in female mice, attributed to free diethanolamine present as a contaminant. []
A: The study found increased incidences of epidermal and sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, and parakeratosis at the site of application in both rats and mice. []
A: Yes, cases of allergic contact dermatitis have been reported for both cocamide diethanolamine and lauramide diethanolamine present in shampoo formulations. []
A: Lauramide derivatives find use in various industries and products. [, , , ] Some common applications include:
A: Lauramide arginine ethyl ester (LAE) has shown antimicrobial activity, specifically against Gardnerella vaginalis biofilms. [, , ]
A: The length and nature of the alkyl chain and the substituents on the nitrogen atom significantly impact their properties, affecting their solubility, foaming ability, emulsifying properties, and biological activity. These structural variations allow for tailoring of lauramide derivatives for specific applications. [, , ]
ANone: Research continues to explore and improve the applications of lauramide compounds. Current areas of interest include:
- Drug Delivery: Investigating the potential of lauramide-based vesicles for drug delivery, particularly for transdermal applications. [, ]
- Antimicrobial Activity: Studying the effectiveness of LAE and related compounds against various microorganisms, including their synergistic effects with conventional antibiotics. [, , ]
- Bio-based Surfactants: Developing environmentally friendly surfactants derived from renewable resources like lauric acid, aiming for improved biodegradability and reduced environmental impact. [, , ]
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